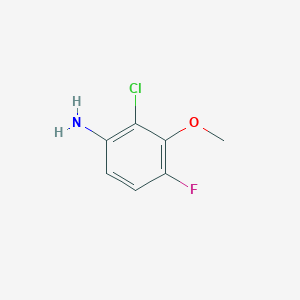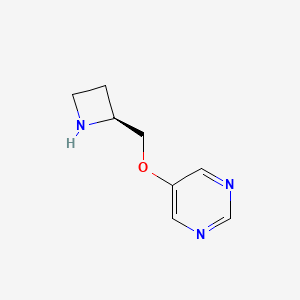
2-Chloro-4-fluoro-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-4-fluoro-3-metoxi-anilina es un compuesto orgánico con la fórmula molecular C7H7ClFNO. Es un derivado de la anilina, donde los átomos de hidrógeno en el anillo bencénico están sustituidos por grupos cloro, flúor y metoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-4-fluoro-3-metoxi-anilina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de sustitución aromática nucleófila. Por ejemplo, comenzando con 2-cloro-4-fluoroanilina, el grupo metoxi se puede introducir mediante una reacción con metanol en presencia de una base como el metóxido de sodio.
Métodos de Producción Industrial
En entornos industriales, la producción de 2-Cloro-4-fluoro-3-metoxi-anilina puede implicar procesos de múltiples pasos que garantizan un alto rendimiento y pureza. Estos métodos a menudo incluyen el uso de catalizadores y condiciones de reacción optimizadas para facilitar las reacciones de sustitución de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-4-fluoro-3-metoxi-anilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Sustitución: Puede sufrir reacciones de sustitución nucleófila donde los átomos de cloro o flúor son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Sustitución: Bases como metóxido de sodio o terc-butóxido de potasio.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir varios derivados de aminas.
Aplicaciones Científicas De Investigación
2-Cloro-4-fluoro-3-metoxi-anilina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como precursor de compuestos farmacéuticos.
Industria: Utilizado en el desarrollo de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo mediante el cual 2-Cloro-4-fluoro-3-metoxi-anilina ejerce sus efectos implica interacciones con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de ciertas vías. El mecanismo exacto puede variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
3-Fluoro-2-metoxi-anilina: Estructura similar pero carece del átomo de cloro.
3-Cloro-4-metoxi-anilina: Estructura similar pero carece del átomo de flúor.
4-Cloro-2-fluoroanilina: Estructura similar pero carece del grupo metoxi.
Singularidad
2-Cloro-4-fluoro-3-metoxi-anilina es única debido a la presencia de los tres sustituyentes (cloro, flúor y metoxi) en el anillo bencénico.
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-3-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3H,10H2,1H3 |
Clave InChI |
VPJMQULMNCYDRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Cl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)









![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)
